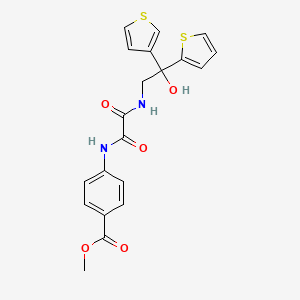

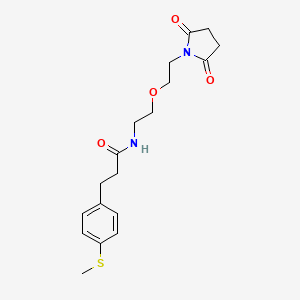

![molecular formula C17H22N2O4 B2418710 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902935-52-7](/img/structure/B2418710.png)

4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound that has gained significant attention in recent years due to its potential use in various fields of research and industry. This compound is known for its unique chemical structure, which includes an acetamido group and a benzamide moiety linked to an octahydrobenzo[b][1,4]dioxin ring system.

Mechanism of Action

Target of Action

Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit antibacterial properties .

Mode of Action

It is known that sulfonamides and benzodioxane derivatives can inhibit bacterial biofilm formation

Biochemical Pathways

Given the antibacterial properties of similar compounds, it is likely that this compound affects pathways related to bacterial growth and biofilm formation .

Result of Action

Based on the antibacterial properties of similar compounds, it is likely that this compound inhibits bacterial growth and disrupts biofilm formation .

Preparation Methods

The synthesis of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution . This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide and lithium hydride as a base to afford the final product .

Chemical Reactions Analysis

4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl or aralkyl halides, and the reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide with lithium hydride as a base . The major products formed from these reactions are N-substituted derivatives of the original compound .

Scientific Research Applications

This compound has been explored for its potential use in various scientific research applications. It has shown promise as an antibacterial agent and moderate enzyme inhibitor . Additionally, derivatives of this compound have been investigated for their potential use in organic light-emitting devices (OLEDs), where they exhibit blue emission and efficient device performance . The compound’s unique structure makes it a valuable candidate for further research in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar compounds to 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide include other N-substituted derivatives of 2,3-dihydrobenzo[1,4]dioxin-6-yl compounds . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-11(20)18-13-4-2-12(3-5-13)17(21)19-14-6-7-15-16(10-14)23-9-8-22-15/h2-5,14-16H,6-10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIWTHBLXVHOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Bromophenyl)dibenzo[b,d]thiophene](/img/structure/B2418630.png)

![N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2418636.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)